2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol
Overview
Description
The compound “2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol” is a versatile chemical compound with immense scientific potential. It is often used in proteomics research .
Molecular Structure Analysis
The structure of this compound comprises two independent and similar molecules. These molecules adopt an E configuration about the azomethine C–N double bond . Two benzene rings and the azomethine group are practically coplanar, as a result of intramolecular hydrogen bonds involving the hydroxy O atom and azomethine N atom .Physical and Chemical Properties Analysis
The molecular formula of the compound is C14H12ClNO2 . The molecular weight is 261.7 .Scientific Research Applications
Spectral Studies and Crystal Structure Spectral studies and crystal structure analysis are crucial in understanding the interactions and stability of these compounds. Techniques like FTIR, NMR spectroscopic, and X-ray crystallographic techniques are employed to analyze the structure and stability of the compound (Alaşalvar et al., 2015).
Biological Activities
Antibacterial and Antioxidant Activities These compounds exhibit significant antibacterial and antioxidant activities. A study demonstrated that methoxy-substituted compounds showed the highest antibacterial and antioxidant activities among the synthesized salicylaldimines, implying that electron-donating groups in the compound increase its biological activities (Oloyede-Akinsulere et al., 2018).
Radical Scavenging Activities The free radical scavenging activities of these compounds are also noteworthy, particularly in pharmacological contexts. For instance, a study showed that certain compounds exhibited effective radical scavenging activities, suggesting their potential use in therapeutic applications (Alaşalvar et al., 2014).
Physicochemical Properties and Applications
Nonlinear Optical (NLO) Properties The nonlinear optical properties of these compounds are significant for optoelectronic applications. A study showed that the title compound exhibited good NLO activity, with its predicted properties being considerably greater than those of urea, making it a candidate for optoelectronic applications (Demircioğlu et al., 2014).
Computational Studies and Material Properties Computational studies like DFT calculations provide insights into the molecular geometry, electronic properties, and other physicochemical characteristics of these compounds, crucial for understanding their potential applications in materials science (Jaiswal et al., 2019).
Properties
IUPAC Name |
2-[(2-chlorophenyl)iminomethyl]-6-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-8-4-5-10(14(13)17)9-16-12-7-3-2-6-11(12)15/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXYNKHGNYDKPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425330 | |
Record name | Phenol, 2-[[(2-chlorophenyl)imino]methyl]-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112628-73-6 | |
Record name | Phenol, 2-[[(2-chlorophenyl)imino]methyl]-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-N-(2-HYDROXY-3-METHOXYBENZYLIDENE)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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